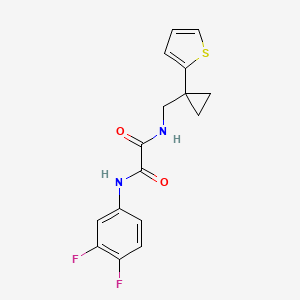

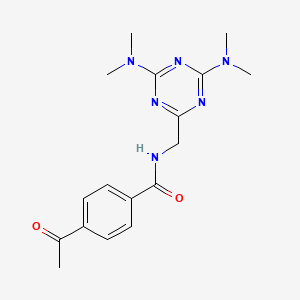

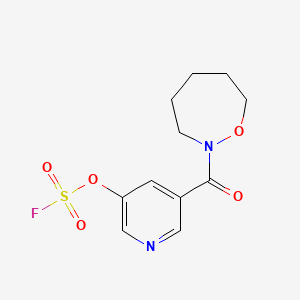

![molecular formula C18H22N4 B2823312 N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890617-26-2](/img/structure/B2823312.png)

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Phosphodiesterase Inhibition

One study describes the synthesis and evaluation of a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are identified as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase (PDE). These compounds have shown enzymatic and cellular activity and display potential as oral antihypertensive agents (Dumaitre & Dodic, 1996).

Flow Chemistry in Synthesis

Another research application involves the use of microwave and continuous flow chemistry for the convenient preparation of aminopyrazoles from commercial aryl halides. This methodology was further extended to synthesize derivatives, including 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-amine, demonstrating the utility of flow chemistry in synthesizing complex pyrazolo[1,5-a]pyrimidine compounds (Wilson et al., 2012).

Antitumor and Antimicrobial Activities

Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. Some of these compounds displayed inhibition effects comparable to those of 5-fluorouracil against human breast and liver carcinoma cell lines, highlighting their potential in cancer therapy and infection control (Riyadh, 2011).

Synthesis of Benzodiazepine Receptor Ligands

Research has also focused on the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones as potential ligands for benzodiazepine receptors. These compounds are obtained via reaction with ammonium acetate, showing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing new central nervous system (CNS) drugs (Bruni et al., 1994).

Adenosine Receptor Antagonism

Another study designed 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as new human A3 adenosine receptor antagonists. These compounds exhibited low nanomolar affinity and high selectivity toward this receptor, suggesting their potential in treating diseases associated with the A3 adenosine receptor (Squarcialupi et al., 2013).

Propiedades

IUPAC Name |

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4/c1-4-5-11-19-17-13(2)14(3)21-18-16(12-20-22(17)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEAKLQKBJXMBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=NC2=C(C=NN21)C3=CC=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

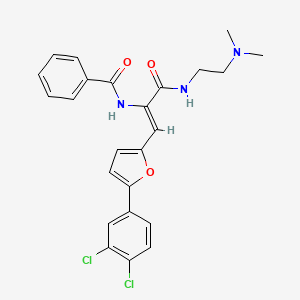

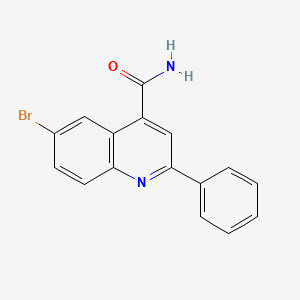

![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)

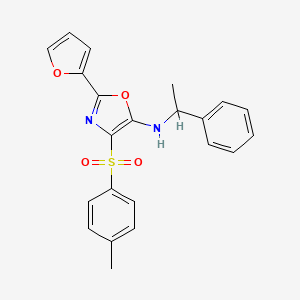

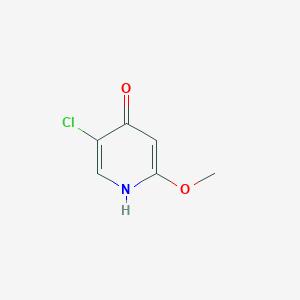

![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)

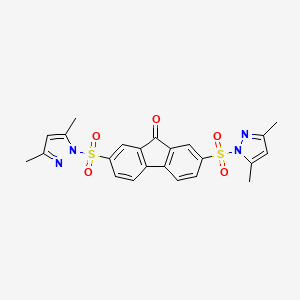

![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)

![8-bromo-3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2823248.png)

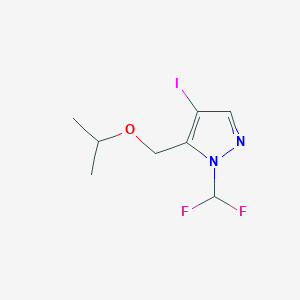

![(6-Methoxypyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2823250.png)